molecular formula C9H11Cl2NO B6187584 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2639437-59-3

6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B6187584
CAS No.: 2639437-59-3
M. Wt: 220.1
InChI Key:
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Description

6-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO. It is a derivative of benzoxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorophenol with ethylene oxide to form 2-chloroethoxyphenol, which is then subjected to cyclization with ammonia or an amine to yield the desired benzoxazepine structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazepine oxides, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

6-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in its ring structure. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves the reaction of 2-chlorobenzonitrile with ethylene oxide to form 2-chlorophenylglycidyl ether, which is then reacted with 2-aminophenol to form 6-chloro-2,3-dihydro-1,4-benzoxazepine. This compound is then hydrogenated to form 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, which is finally reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "2-chlorobenzonitrile", "ethylene oxide", "2-aminophenol", "hydrogen gas", "palladium on carbon", "hydrochloric acid" ], "Reaction": [ "2-chlorobenzonitrile is reacted with ethylene oxide in the presence of a base catalyst to form 2-chlorophenylglycidyl ether.", "2-chlorophenylglycidyl ether is then reacted with 2-aminophenol in the presence of a base catalyst to form 6-chloro-2,3-dihydro-1,4-benzoxazepine.", "6-chloro-2,3-dihydro-1,4-benzoxazepine is hydrogenated in the presence of hydrogen gas and palladium on carbon catalyst to form 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.", "6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS No.

2639437-59-3

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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